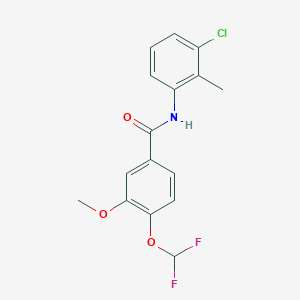
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as ML239, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit the growth and migration of endothelial cells, which play a key role in the formation of new blood vessels. This suggests that N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide may have potential as an anti-angiogenic agent, which could be useful in the treatment of cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of Hsp90 and other proteins in cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are many future directions for research on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One area of interest is the development of new cancer therapies based on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide's anti-inflammatory and anti-angiogenic activity, which could have potential applications in the treatment of a wide range of diseases. Finally, there is a need for further research into the mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds, which could lead to the development of new drugs with even greater potency and selectivity.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multistep process that includes the reaction of 3-chloro-2-methylphenol with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. This synthesis method has been optimized for high yield and purity and has been successfully used by various research groups.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C16H14ClF2NO3 |
|---|---|
分子量 |
341.73 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-11(17)4-3-5-12(9)20-15(21)10-6-7-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChI 键 |
HQQHERQXPPJBBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)
